2-(oxetan-2-yl)propan-2-ol

Catalog No.
S6524611
CAS No.
1781585-34-9
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(oxetan-2-yl)propan-2-ol

CAS Number

1781585-34-9

Product Name

2-(oxetan-2-yl)propan-2-ol

IUPAC Name

2-(oxetan-2-yl)propan-2-ol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-6(2,7)5-3-4-8-5/h5,7H,3-4H2,1-2H3

InChI Key

PHTHEVSTDWSMNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCO1)O

Potential Research Areas:

Given the presence of the oxetan and propanol functional groups, 2-(oxetan-2-yl)propan-2-ol could potentially be explored in various scientific research fields. Here are some possibilities:

  • Organic Chemistry: The molecule's structure offers interesting possibilities for studies in organic synthesis. Researchers might investigate its reactivity for creating new complex molecules or explore its use as a building block in organic polymers.
  • Materials Science: The oxetan ring can participate in polymerization reactions. 2-(Oxetan-2-yl)propan-2-ol could be investigated as a component in the development of novel polymers with unique properties.
  • Medicinal Chemistry: The diol functionality (two hydroxyl groups) can be involved in hydrogen bonding interactions with biological molecules. While there is no current research on 2-(oxetan-2-yl)propan-2-ol itself, researchers might explore similar molecules for potential medicinal applications.

Finding More Information:

  • Scientific databases like PubChem () can be a starting point for finding information on this compound. While there might not be specific research papers on applications, the database might provide details on its structure, properties, and related compounds that could offer clues for potential research areas.
  • Chemical suppliers might offer some information on the product description, suggesting potential uses based on the compound's structure. However, such information is often not based on published scientific research.

2-(Oxetan-2-yl)propan-2-ol is a chemical compound characterized by the presence of an oxetane ring and a propanol group. Its molecular formula is C6H12O2C_6H_{12}O_2, and it has a molecular weight of 116.16 g/mol. The compound features a four-membered cyclic ether (oxetane) and a tertiary alcohol, which contributes to its unique chemical properties. The structure can be represented with the following canonical SMILES: CC(C)(C1CCO1)O, and its InChI key is PHTHEVSTDWSMNZ-UHFFFAOYSA-N.

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  • Biology: The compound is investigated for its potential biological activities, particularly in cancer research where it may influence cell differentiation processes.
  • Medicine: Oxetane derivatives are being explored as drug candidates due to their unique structural properties that may enhance therapeutic efficacy.
  • Industry: It is utilized in the production of polymers, resins, and other industrial chemicals, leveraging its reactivity and functional versatility .
  • Research indicates that 2-(oxetan-2-yl)propan-2-ol exhibits potential biological activities, particularly in the context of medicinal chemistry. It has been studied for its interactions with biomolecules, and its derivatives are being explored for therapeutic applications. For instance, compounds containing oxetane rings have shown promise in drug development due to their ability to modulate biological pathways and their favorable pharmacokinetic properties .

    The synthesis of 2-(oxetan-2-yl)propan-2-ol typically involves cyclization reactions. Common methods include:

    • Intramolecular Etherification: This method involves the reaction of appropriate precursors under acidic conditions to form the oxetane ring.
    • Epoxide Ring Opening: The oxetane can also be formed through the opening and closing of epoxide rings, which are derived from more complex starting materials.

    Industrial production often utilizes large-scale cyclization reactions under controlled conditions to maximize yield and purity, employing catalysts to enhance efficiency.

    Studies on 2-(oxetan-2-yl)propan-2-ol's interactions with biological targets have revealed its potential to induce differentiation in various cell lines, particularly in acute myeloid leukemia models. Such studies often focus on how modifications to its structure can influence biological activity and metabolic stability, highlighting the importance of structure-activity relationships in drug design .

    Several compounds share structural similarities with 2-(oxetan-2-yl)propan-2-ol. These include:

    Compound NameStructure DescriptionUnique Features
    OxetaneSimple four-membered ringBasic structure without additional functional groups
    2-MethyloxetaneMethyl group attached to oxetane ringIncreased steric hindrance compared to oxetane
    3,3-DimethyloxetaneTwo methyl groups on oxetane ringEnhanced lipophilicity and potential reactivity

    Uniqueness of 2-(Oxetan-2-yl)propan-2-ol: This compound is distinctive due to its combination of an oxetane ring and a propanol group, which imparts unique chemical properties not found in simpler oxetanes. Its dual functionality makes it valuable for various applications in both research and industry .

    Purity

    95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    0.2

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    116.083729621 g/mol

    Monoisotopic Mass

    116.083729621 g/mol

    Heavy Atom Count

    8

    Dates

    Last modified: 08-25-2023

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